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Compound of Interest

Compound Name: 5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116105 Get Quote

An In-Depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

Introduction
5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a halogenated

bicyclic organic compound. Its rigid, strained ring system and the presence of both a double

bond and a reactive chlorine atom make it a valuable intermediate in organic synthesis. The

bicyclo[2.2.1]heptane framework is a key structural motif found in various natural products and

serves as a versatile starting material for the synthesis of complex molecules, including

pharmaceuticals and conformationally constrained analogues of bioactive compounds.[1] This

guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and

applications relevant to researchers in chemistry and drug development. The compound exists

as two stereoisomers, exo and endo, which can exhibit different reactivity and properties.[2][3]

[4]

Physicochemical and Computed Properties
The fundamental properties of 5-Chlorobicyclo[2.2.1]hept-2-ene have been determined

through various computational and experimental methods. These quantitative data are crucial

for its application in synthetic chemistry and for predicting its behavior in different chemical

environments.
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Property Value Source(s)

Molecular Formula C₇H₉Cl [2][3][4][5]

Molecular Weight 128.60 g/mol 128.599 g/mol [2][5][6] [3][4]

CAS Number
3721-18-4 (endo) 3721-19-5

(exo)
[3][4]

IUPAC Name
5-chlorobicyclo[2.2.1]hept-2-

ene
[2]

Exact Mass 128.0392780 Da [2][5]

XLogP3-AA (LogP) 2.1 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
0 [2]

Rotatable Bond Count 0 [2]

Topological Polar Surface Area 0 Å² [2]

Heavy Atom Count 8 [2]

Synthesis and Experimental Protocols
The primary route for synthesizing the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction,

a powerful [4+2] cycloaddition. This involves the reaction of cyclopentadiene (a conjugated

diene) with a suitable dienophile. For the synthesis of chlorinated derivatives, a chloro-

substituted alkene is used.

Experimental Protocol: Synthesis of a Related Derivative
via Diels-Alder Reaction
While a specific protocol for 5-Chlorobicyclo[2.2.1]hept-2-ene is not detailed in the provided

results, the synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile illustrates the

typical methodology.[7][8] This procedure is adaptable for the synthesis of the parent

compound by selecting the appropriate chloro-alkene dienophile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3721184&Mask=20
https://webbook.nist.gov/cgi/formula?ID=C3721195&Mask=20
https://pubchem.ncbi.nlm.nih.gov/compound/12678490
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/12678490
https://www.chemeo.com/cid/69-142-8/Exo-5-chlorobicyclo-2-2-1-hept-2-ene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3721184&Mask=20
https://webbook.nist.gov/cgi/formula?ID=C3721195&Mask=20
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3721184&Mask=20
https://webbook.nist.gov/cgi/formula?ID=C3721195&Mask=20
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/12678490
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobicyclo_2.2.1_hept-2-ene
https://www.benchchem.com/product/b12116105?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/4/904
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12116105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Cyclopentadiene + 2-Chloroacrylonitrile → (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-

2-carbonitrile

Materials:

Freshly distilled cyclopentadiene

2-Chloroacrylonitrile (CH₂=C(Cl)CN)

Benzene (or another suitable inert solvent)

Nitrogen gas supply

Standard reflux apparatus

Rotary evaporator

Procedure:

A solution of freshly distilled cyclopentadiene (1.25 molar equivalents) is prepared in

benzene in a round-bottom flask equipped with a condenser and a nitrogen inlet.

2-Chloroacrylonitrile (1.0 molar equivalent) is added to the stirred solution.[8]

The reaction mixture is heated to reflux under a nitrogen atmosphere.[8]

The reaction is monitored for completion using Thin-Layer Chromatography (TLC). The

process typically requires several hours (e.g., 36 hours).[8]

Upon completion, the mixture is cooled to room temperature.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product, which can be used in subsequent steps or purified further by column

chromatography.[8]
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Caption: Diels-Alder synthesis workflow for the bicyclo[2.2.1]hept-2-ene core.

Chemical Reactivity and Synthetic Applications
The utility of 5-Chlorobicyclo[2.2.1]hept-2-ene as a synthetic intermediate stems from its two

reactive sites: the carbon-carbon double bond and the carbon-chlorine bond.

Addition Reactions: The double bond can undergo various electrophilic addition reactions,

allowing for the introduction of new functional groups across the 5- and 6-positions.[9]

Substitution Reactions: The chlorine atom at the 5-position can be displaced by nucleophiles,

enabling the synthesis of a wide range of substituted norbornene derivatives.[9]

Precursor for Key Intermediates: Chlorinated bicyclo[2.2.1]heptene derivatives are valuable

precursors for other key synthetic intermediates. For instance, derivatives can be converted

via hydrolysis to bicyclo[2.2.1]hept-5-en-2-one, a crucial building block for synthesizing

complex molecules like prostaglandins.[1][10]

This synthetic versatility makes the 5-chlorobicyclo[2.2.1]hept-2-ene scaffold a cornerstone

for accessing highly functionalized cyclopentane-containing structures.
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Caption: Synthetic utility of the 5-chlorobicyclo[2.2.1]hept-2-ene scaffold.

Biological Relevance and Drug Development
While research on the direct biological activity of 5-Chlorobicyclo[2.2.1]hept-2-ene is limited,

the rigid bicyclic core is of significant interest in medicinal chemistry and drug development.[9]

Its structural rigidity allows for the creation of conformationally constrained molecules, which

can help improve binding affinity and selectivity for biological targets.

Derivatives of the bicyclo[2.2.1]heptane skeleton have been incorporated into various

compounds with potential pharmacological properties. A notable example is the design of γ-

Aminobutyric Acid (GABA) derivatives containing this bicyclic framework, which have been

investigated as inhibitors of branched-chain aminotransferase 1 (BCAT1), a potential target in

certain cancers.[7] The use of bicyclo[2.2.1]hept-5-en-2-one and its analogues as starting

points for the synthesis of prostaglandins and other bioactive molecules further underscores

the importance of this structural class in drug discovery.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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